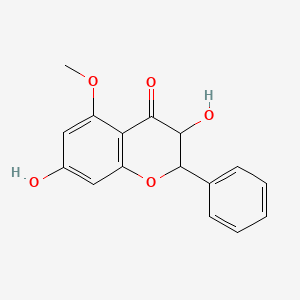
5-Methoxy-3,7-dihydroxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Metoxi-3,7-dihidroxi flavanona es un compuesto flavonoides con la fórmula molecular C16H14O5. También se conoce por su nombre IUPAC, 3,7-dihidroxi-5-metoxi-2-fenil-2,3-dihidro-4H-cromen-4-ona . Este compuesto es parte de la clase más grande de flavonoides, que están ampliamente distribuidos en el reino vegetal y son conocidos por sus diversas actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Metoxi-3,7-dihidroxi flavanona se puede lograr a través de varios métodos. Un enfoque común implica la hidrogenación de 5,7-dihidroxi flavanona en presencia de una amina primaria quiral o sulfinamida como reactivos de resolución . Otro método incluye la reacción de 5,7-dimetoxi flavanona con ácido bromhídrico (HBr) y ácido acético (AcOH) para formar 5,7-dihidroxi flavanona .
Métodos de producción industrial
La producción industrial de 5-Metoxi-3,7-dihidroxi flavanona típicamente implica síntesis química a gran escala utilizando los métodos mencionados anteriormente. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Metoxi-3,7-dihidroxi flavanona experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede conducir a la formación de quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados dihidro correspondientes.
Sustitución: Las reacciones de sustitución, particularmente en los grupos hidroxilo, pueden producir una variedad de derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4) se utilizan a menudo.
Sustitución: Los reactivos como el anhídrido acético (Ac2O) y el cloruro de benzoilo (C6H5COCl) se utilizan para las reacciones de acetilación y benzoilación, respectivamente.
Productos principales
Aplicaciones Científicas De Investigación
Química: Sirve como precursor para la síntesis de otros derivados flavonoides.
Biología: El compuesto exhibe actividades antioxidantes, antiinflamatorias y antimicrobianas significativas.
Mecanismo De Acción
El mecanismo de acción de 5-Metoxi-3,7-dihidroxi flavanona involucra varios objetivos moleculares y vías:
Actividad antioxidante: El compuesto elimina las especies reactivas del oxígeno (ROS) y protege las células del daño oxidativo.
Actividad antiinflamatoria: Inhibe la producción de citocinas proinflamatorias y modula las vías inflamatorias.
Efectos neuroprotectores: El compuesto protege las neuronas al modular la función mitocondrial y reducir la apoptosis.
Comparación Con Compuestos Similares
5-Metoxi-3,7-dihidroxi flavanona se puede comparar con otros compuestos flavonoides similares:
Pinocembrina (5,7-dihidroxi flavanona): Comparte propiedades antioxidantes y antiinflamatorias similares, pero difiere en sus objetivos y vías moleculares específicas.
Kaempferol (3,5,7-trihidroxi flavanona): Conocido por su fuerte actividad antioxidante, pero tiene diferentes patrones de sustitución en el esqueleto flavonoide.
Hesperidina (4’-metoxi-7-O-rutinosil-3’,5-dihidroxi flavanona): Exhibe una amplia gama de efectos farmacológicos, que incluyen actividades antiinflamatorias y neuroprotectoras.
Propiedades
IUPAC Name |
3,7-dihydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-11-7-10(17)8-12-13(11)14(18)15(19)16(21-12)9-5-3-2-4-6-9/h2-8,15-17,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMIDMFTGGTHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C(C(O2)C3=CC=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














